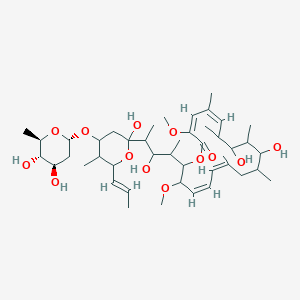
Concanamycin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Concanamycin D is a naturally occurring macrolide compound that has attracted significant attention in scientific research due to its unique properties. This molecule was first isolated from the fermentation broth of Streptomyces species in 1987 and has since been used as a research tool in various fields of science, including biochemistry, cell biology, and pharmacology. In
Applications De Recherche Scientifique
V-ATPases and P-ATPases Inhibitor
Concanamycins, including Concanamycin D, are recognized for their role in inhibiting vacuolar-type proton-translocating ATPases (V-ATPases) and ATPases with phosphorylated states (P-ATPases). These enzymes are significant in animal and plant cell physiology, as well as in yeast, fungi, and bacteria (Dröse & Altendorf, 1997).
Effects on Endo-Lysosomal and Contractile Vacuole Systems
Research shows that concanamycins impact the acidification and function of endo-lysosomal systems and contractile vacuole systems in organisms like Dictyostelium discoideum. These findings highlight the vital role of V-H(+)-ATPase in maintaining the integrity and functionality of these systems (Temesvari et al., 1996).
Lysosomal Acidification Inhibition
This compound is part of a group of compounds known for their ability to inhibit the acidification of lysosomes at specific concentrations. This inhibitory activity is crucial for understanding their effects on cellular physiology (Woo et al., 1992).
Inhibition of Enveloped Animal-Virus Entry
Concanamycin A, closely related to this compound, serves as a powerful inhibitor of enveloped animal-virus entry into cells. This application is significant in studying viral infections and potential treatments (Guinea & Carrasco, 1994).
Antiviral and Antimalarial Activities
Concanamycins have shown potent antiviral activities, particularly against herpes simplex virus, and have been studied for their potential in antiviral treatments (Hayashi et al., 2001). Additionally, their efficacy in combination with other drugs like pyronaridine against Plasmodium falciparum suggests potential antimalarial applications (Auparakkitanon & Wilairat, 2006).
Involvement in Golgi Swelling and Apoptosis Induction
Studies have indicated that concanamycins, including this compound, lead to Golgi swelling in plant cells, which is crucial for understanding their impact on cellular structures and functions (Robinson et al., 2004). They also induce apoptotic cell death, which is vital for research in cancer treatment and cell biology (Nishihara et al., 1995).
Propriétés
Numéro CAS |
144450-34-0 |
|---|---|
Formule moléculaire |
C10H10ClNO2 |
Poids moléculaire |
809 g/mol |
Nom IUPAC |
(3E,5Z,13Z,15Z)-18-[4-[4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8,10-dihydroxy-3,17-dimethoxy-5,7,9,11,13-pentamethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one |
InChI |
InChI=1S/C44H72O13/c1-13-15-33-27(6)36(55-37-21-32(45)41(49)31(10)54-37)22-44(51,57-33)30(9)40(48)29(8)42-34(52-11)17-14-16-23(2)18-25(4)38(46)28(7)39(47)26(5)19-24(3)20-35(53-12)43(50)56-42/h13-17,19-20,25-34,36-42,45-49,51H,18,21-22H2,1-12H3/b15-13+,17-14-,23-16-,24-19-,35-20+/t25?,26?,27?,28?,29?,30?,31-,32-,33?,34?,36?,37-,38?,39?,40?,41-,42?,44?/m1/s1 |
Clé InChI |
MTLOJNVKXXZIBC-QIOSSVKISA-N |
SMILES isomérique |
C/C=C/C1C(C(CC(O1)(C(C)C(C(C)C2C(/C=C\C=C(/CC(C(C(C(C(/C=C(\C=C(/C(=O)O2)\OC)/C)C)O)C)O)C)\C)OC)O)O)O[C@@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C |
SMILES |
CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)O)O)C |
SMILES canonique |
CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)O)O)C |
Synonymes |
concanamycin D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B233893.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)
![5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B233917.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B233932.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B233933.png)
![5-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B233934.png)

![2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233947.png)
![2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233948.png)